4-Bromophthalonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Phthalocyanines

One of the primary research applications of 4-bromophthalonitrile lies in its role as a precursor for the synthesis of phthalocyanines. Phthalocyanines are a class of macrocyclic aromatic compounds known for their intense color and diverse functional properties. They find applications in various fields, including:

- Dyes and pigments: Phthalocyanines exhibit exceptional color fastness and chemical stability, making them valuable pigments for paints, inks, and plastics [].

- Organic electronics: Specific phthalocyanine derivatives possess unique electrical and optical properties, rendering them promising materials for organic solar cells, light-emitting diodes (LEDs), and electronic sensors [].

- Catalysis: Certain phthalocyanines demonstrate catalytic activity in various chemical reactions, including water splitting and organic transformations [].

The synthesis of phthalocyanines often involves the reaction of 4-bromophthalonitrile with other suitable precursors under specific conditions. The presence of the bromine atom in the molecule facilitates the desired chemical transformations, allowing for the formation of diverse phthalocyanine derivatives with tailored properties [].

Building Block for Organic Synthesis

-Bromophthalonitrile can also serve as a valuable building block in organic synthesis due to the presence of both a reactive bromine atom and a nitrile functional group. These moieties can participate in various chemical reactions, enabling the construction of more complex organic molecules with specific functionalities.

For instance, the bromine atom can be readily replaced with other functional groups through nucleophilic substitution reactions, allowing for the introduction of desired functionalities like alcohols, amines, or thiols. Additionally, the nitrile group can be transformed into various other functional groups, such as carboxylic acids, amides, or amines, further expanding the synthetic possibilities.

Research on Other Applications

While less prevalent, research has explored the potential of 4-bromophthalonitrile in other areas, including:

- Liquid crystals: Studies have investigated the incorporation of 4-bromophthalonitrile derivatives into liquid crystal materials, aiming to improve their stability and performance [].

- Pharmaceutical development: Some studies have explored the use of 4-bromophthalonitrile as a starting material for the synthesis of potential drug candidates, although further research is needed to validate its efficacy and safety [].

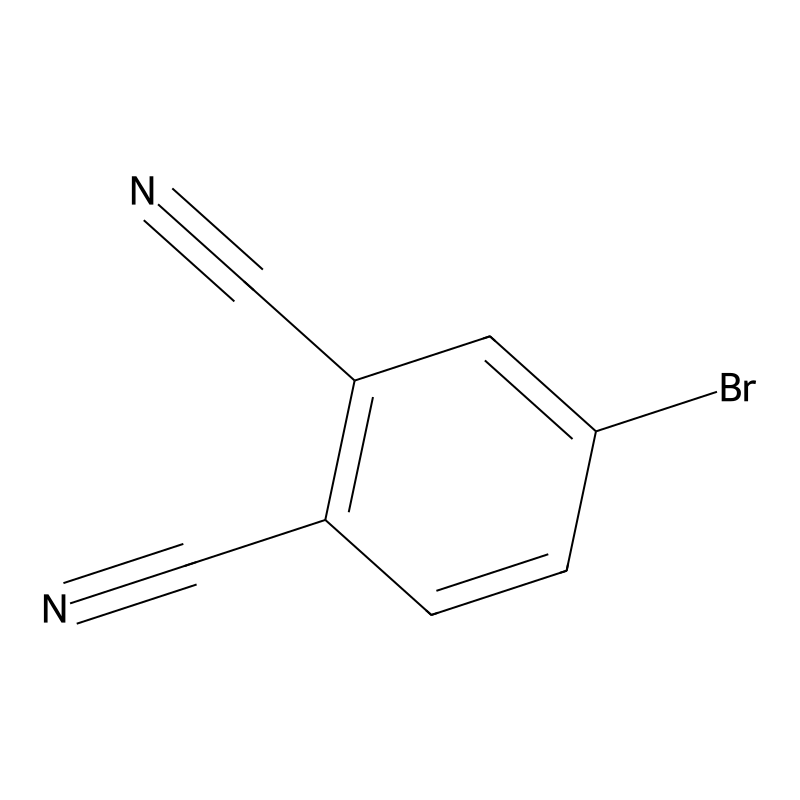

4-Bromophthalonitrile is an organic compound with the molecular formula C₈H₃BrN₂ and a molecular weight of 207.03 g/mol. It appears as a solid at room temperature and has a purity level exceeding 97% in commercial preparations . The compound features a bromine atom attached to the phthalonitrile structure, which consists of a phthalic acid derivative with two cyano groups (-C≡N) at the 1 and 4 positions. This unique arrangement contributes to its chemical reactivity and potential applications in various fields.

- Hydrolysis: Under certain conditions, it can hydrolyze to form 4-bromophthalimide, releasing carbon dioxide as a byproduct .

- Oxidative Ammonolysis: This reaction involves the conversion of 4-bromo-o-xylene into 4-bromophthalonitrile using catalysts such as V-Sb-Bi-Zr/γ-Al₂O₃, achieving high yields .

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to diverse derivatives useful in synthetic chemistry.

The primary synthesis method for 4-bromophthalonitrile is through the oxidative ammonolysis of 4-bromo-o-xylene. This process involves:

- Starting Material: 4-bromo-o-xylene is subjected to oxidative conditions.

- Catalyst Use: Catalysts such as V-Sb-Bi-Zr/γ-Al₂O₃ are employed to facilitate the reaction.

- Reaction Conditions: The reaction typically occurs at elevated temperatures (around 633–690 K), yielding significant amounts of 4-bromophthalonitrile .

Alternative synthesis methods may include direct bromination of phthalonitrile or other related compounds under controlled conditions.

4-Bromophthalonitrile has various applications across different fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: The compound is explored for use in developing specialty polymers and materials due to its unique chemical properties.

- Pharmaceuticals: Potential applications in drug development are being investigated, particularly for compounds that can act against bacterial and fungal infections.

Several compounds share structural similarities with 4-bromophthalonitrile, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Phthalonitrile | C₈H₄N₂ | Lacks bromine; used in dye synthesis |

| 4-Chlorophthalonitrile | C₈H₃ClN₂ | Chlorine replaces bromine; different reactivity |

| 3-Bromophthalonitrile | C₈H₃BrN₂ | Bromine at position 3; alters steric properties |

| 2-Bromophthalonitrile | C₈H₃BrN₂ | Bromine at position 2; unique electronic effects |

The uniqueness of 4-bromophthalonitrile lies in its specific placement of the bromine atom, influencing both its reactivity and potential applications compared to other halogenated phthalonitriles.

The compound has a molecular formula of C₈H₃BrN₂ and a molecular weight of 207.03 g/mol. This stoichiometry aligns with its structure as a monosubstituted brominated phthalonitrile derivative.

Structural Features

X-ray crystallographic studies of related brominated phthalonitriles (e.g., 4-bromo-5-nitro-phthalonitrile) reveal planar aromatic systems with bond lengths consistent with conjugated π-electron delocalization. The bromine atom induces electronic effects that influence reactivity, while the electron-withdrawing cyano groups enhance the compound’s suitability for nucleophilic substitution and coordination chemistry.

Table 1: Key Structural Descriptors

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 70484-01-4 | |

| IUPAC Name | 4-bromobenzene-1,2-dicarbonitrile | |

| Molecular Formula | C₈H₃BrN₂ | |

| X-ray Diffraction Patterns | Planar aromatic system (analogous) |

The molecular composition of 4-bromophthalonitrile reveals the precise distribution of constituent atoms within the molecule [1]. The compound contains eight carbon atoms, three hydrogen atoms, one bromine atom, and two nitrogen atoms, arranged in a specific geometric configuration that defines its chemical properties [4].

The elemental composition by mass percentage demonstrates the significant contribution of heavy atoms to the overall molecular weight [5]. Carbon comprises the largest mass fraction at 46.41%, followed by bromine at 38.60%, nitrogen at 13.53%, and hydrogen at 1.46% [5]. This distribution reflects the dominance of the aromatic carbon framework and the substantial mass contribution from the halogen substituent [6].

Detailed Molecular Composition Data

| Element | Number of Atoms | Atomic Weight (g/mol) | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | 8 | 12.01 | 96.08 | 46.41 |

| Hydrogen | 3 | 1.008 | 3.024 | 1.46 |

| Bromine | 1 | 79.904 | 79.904 | 38.60 |

| Nitrogen | 2 | 14.007 | 28.014 | 13.53 |

The molecular architecture consists of fourteen total atoms, with eleven classified as heavy atoms excluding hydrogen [4]. The carbon-to-nitrogen ratio is 4:1, indicating the presence of two nitrile functional groups (-C≡N) attached to the eight-carbon aromatic framework [1]. The halogen content, represented solely by bromine, accounts for 38.60% of the total molecular mass [5].

Structural Characteristics and Molecular Geometry

The structural foundation of 4-bromophthalonitrile is based on the benzene ring system, which maintains a hexagonal, planar configuration with delocalized π-electron density [7]. The benzene ring exhibits characteristic carbon-carbon bond lengths of approximately 139 pm, intermediate between single and double bond lengths, consistent with aromatic character [7]. The nitrile groups are positioned adjacently at the 1- and 2-positions, creating an ortho-dicarbonitrile arrangement [8].

The bromine substituent at the 4-position introduces electronic and steric effects that influence the overall molecular properties [6]. The compound adopts a planar geometry due to the aromatic nature of the benzene ring and the linear geometry of the nitrile groups [2]. The nitrile carbon-nitrogen triple bonds are characterized by bond lengths of approximately 117 pm and exhibit linear geometry with bond angles of 180° [9].

Molecular Identifiers and Structural Representations

The International Union of Pure and Applied Chemistry name for this compound is 4-bromobenzene-1,2-dicarbonitrile [3]. The Simplified Molecular Input Line Entry System representation is BrC1=CC(C#N)=C(C=C1)C#N, which provides a textual description of the molecular connectivity [3]. The International Chemical Identifier key is ARAONWRSVQOHIT-UHFFFAOYSA-N, serving as a unique molecular identifier [1].

Alternative nomenclature includes 4-bromo-1,2-dicyanobenzene and 1,2-benzenedicarbonitrile, 4-bromo-, reflecting different systematic naming conventions [6]. The compound is also referenced by the Molecular Design Limited number MFCD00221794 in chemical databases [4]. These various identifiers ensure unambiguous identification across different chemical information systems and research contexts [3].

Physical State and Molecular Properties

4-Bromophthalonitrile exists as a crystalline solid at room temperature, typically appearing as white to orange to green powder or crystals [4]. The melting point ranges from 138.0 to 142.0°C, with most sources reporting 140°C as the standard melting point [4] [3]. The compound exhibits low solubility in water but demonstrates solubility in common organic solvents [8].

Primary Chemical Names

The compound is primarily known by its common name 4-Bromophthalonitrile [1] [2] [3]. The systematic IUPAC name is 4-bromobenzene-1,2-dicarbonitrile [3] [4] [5], though an alternative IUPAC name 4-bromophthalonitrile is also recognized [6] [7]. These names directly reflect the molecular structure, indicating the presence of a bromine atom at the 4-position of a benzene ring bearing two cyano groups at the 1 and 2 positions.

Systematic Chemical Identifiers

The compound possesses the unique Chemical Abstracts Service Registry Number 70484-01-4 [1] [2] [3] [8] [9] [10] [11] [12] [6] [13] [14] [15] [4] [16] [7] [5], which serves as its definitive identifier in chemical databases worldwide. The molecular formula is C8H3BrN2 [1] [2] [3] [8] [9] [17] [18] [12] [6] [13] [14] [4] [16] [7] [5] with a molecular weight of 207.03 g/mol [1] [3] [8] [12] [6] [14] [4] [16] [7] [5].

| Identifier Category | Identifier Name | Value | Description |

|---|---|---|---|

| Chemical Abstract Service | CAS Registry Number | 70484-01-4 | Unique numerical identifier assigned by Chemical Abstracts Service |

| International Union of Pure and Applied Chemistry | IUPAC Name | 4-bromobenzene-1,2-dicarbonitrile | Systematic name according to IUPAC nomenclature rules |

| International Union of Pure and Applied Chemistry | Alternative IUPAC Name | 4-bromophthalonitrile | Alternative systematic name accepted by IUPAC |

| Chemical Structure | Molecular Formula | C8H3BrN2 | Chemical composition showing atomic constituents |

| Chemical Structure | Molecular Weight | 207.03 g/mol | Sum of atomic weights of all atoms in molecule |

Structural Identifiers

The compound's structural representation is encoded through multiple standardized systems. The InChI Key is ARAONWRSVQOHIT-UHFFFAOYSA-N [3] [6] [4] [7] [5], while the SMILES notation is C1=CC(=C(C=C1Br)C#N)C#N [3] [18] [4] [5]. These identifiers provide unambiguous structural information that enables precise chemical identification across different software platforms and databases.

Database Identifiers

The compound is catalogued across numerous chemical databases with specific identification numbers. The PubChem CID is 11356223 [2] [3] [11] [18] [4] [5], while the MDL Number is MFCD00221794 [1] [2] [3] [8] [10] [19] [12] [6] [14] [4] [16] [7] [5]. Additional database identifiers include the DSSTox Substance ID DTXSID80463356 [2] [11] [20] [21] and the DSSTox Compound ID DTXCID70414175 [2] [11] [20].

Comprehensive Synonyms

The compound possesses an extensive collection of synonyms that reflect different naming conventions and database entries. The most commonly used synonym is 4-Bromo-1,2-dicyanobenzene [1] [2] [3] [8] [13] [14] [4] [16] [7] [5], which explicitly describes the substitution pattern. Other systematic synonyms include 4-Bromo-1,2-benzenedicarbonitrile [1] [2] [9] [11] and 1,2-Benzenedicarbonitrile, 4-bromo- [1] [2] [9] [11].

Additional synonyms documented in chemical databases include 4-Bromo-2-cyanobenzonitrile [1] [2] [11], 4-Bromophthalodinitrile [1] [2] [11], and 4-BROMO-2-CYANOPHENYL CYANIDE [2] [11]. Database-specific identifiers include SCHEMBL1395661 [2] [11], AKOS015919552 [2] [11], CS-W002532 [2] [11], FS-3341 [2] [11], SY031484 [2] [11], and DB-055420 [2] [11].

Specialized Database Entries

Additional database entries include the Reaxys Registry Number 5508301 [8] [14] [16], the Nikkaji Number J722.590C [2] [11], the Wikidata ID Q82288217 [2] [11], and the ChemSpider ID 9531150 [22]. These identifiers facilitate cross-referencing and data integration across different chemical information systems.

| Identifier Category | Identifier Name | Value | Description |

|---|---|---|---|

| Chemical Databases | MDL Number | MFCD00221794 | MDL Information Systems identifier |

| Chemical Databases | PubChem CID | 11356223 | PubChem Compound identification number |

| Chemical Databases | DSSTox Substance ID | DTXSID80463356 | Distributed Structure-Searchable Toxicity database substance ID |

| Chemical Databases | DSSTox Compound ID | DTXCID70414175 | Distributed Structure-Searchable Toxicity database compound ID |

| Chemical Databases | Reaxys Registry Number | 5508301 | Reaxys chemical database registry number |

| Chemical Databases | Nikkaji Number | J722.590C | Nikkaji chemical database number |

| Chemical Databases | Wikidata ID | Q82288217 | Wikidata entity identifier |

| Chemical Databases | ChemSpider ID | 9531150 | ChemSpider database identification number |

| Regulatory | European Community Number | 833-991-0 | European Community regulatory number |

| Regulatory | TSCA Status | Not listed on TSCA inventory | Toxic Substances Control Act regulatory status |

| Commercial | TCI Product Number | B5509 | Tokyo Chemical Industry product number |

XLogP3

GHS Hazard Statements

H301+H311+H331 (100%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic;Irritant